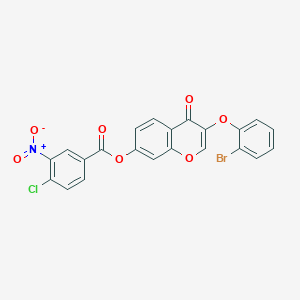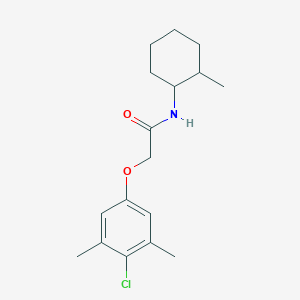![molecular formula C20H17ClN2O4S B285276 2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B285276.png)
2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the chloroacetylation of m-aminophenol. This reaction is carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents . The intermediate products are then subjected to further reactions, including sulfonylation and amidation, to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups.
Substitution: Halogen substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action for 2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(3-hydroxyphenyl)acetamide: Similar structure but lacks the sulfonyl and methylanilino groups.
4-chloro-3-[(methylanilino)sulfonyl]-N-(1-phenylethyl)benzamide: Similar functional groups but different substitution pattern.
Uniqueness
2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H17ClN2O4S |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-23(15-7-3-2-4-8-15)28(26,27)17-10-11-19(21)18(13-17)20(25)22-14-6-5-9-16(24)12-14/h2-13,24H,1H3,(H,22,25) |
Clave InChI |
GKPIDFLEPHKJSI-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)O |
SMILES canónico |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B285198.png)


![N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B285203.png)
![Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B285204.png)





![Ethyl 4-aminobenzo[h]quinoline-3-carboxylate](/img/structure/B285219.png)


![4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid](/img/structure/B285251.png)
